REACTION_CXSMILES
|
O1C2(CCCC(=O)CC2)OCC1.C(=O)([O-])[O-].[Na+].[Na+].ClC(OCC1C=CC=CC=1)=O.C(OC([NH:40][C:41]1([C:52]([OH:54])=[O:53])[CH2:51][CH2:50][CH2:49][C:44]2([O:48][CH2:47][CH2:46][O:45]2)[CH2:43][CH2:42]1)=O)C1C=CC=CC=1.C(OC(NC1(C(O)=O)CCCC(=O)CC1)=O)C1C=CC=CC=1>O1CCOCC1.O>[NH2:40][C:41]1([C:52]([OH:54])=[O:53])[CH2:51][CH2:50][CH2:49][C:44]2([O:48][CH2:47][CH2:46][O:45]2)[CH2:43][CH2:42]1 |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CCC2)=O
|
Name
|
|
Quantity
|
0.732 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.392 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
8-benzyloxycarbonylamino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CCC2(OCCO2)CCC1)C(=O)O
|
Name
|
1-benzyloxycarbonylamino-4-oxo-cycloheptanecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CCC(CCC1)=O)C(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between 2 N hydrochloric acid and EA
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EA
|
Type
|
WASH
|
Details
|
the combined organic phrases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCC2(OCCO2)CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |